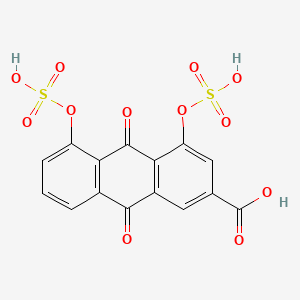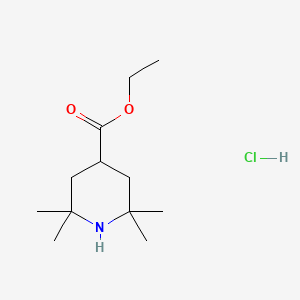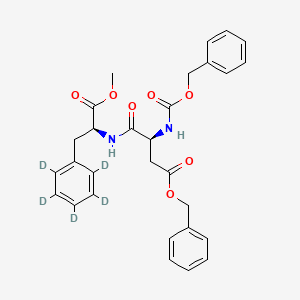
3-Fluoro-5,6-dihydroquinoline 5,6-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-5,6-dihydroquinoline 5,6-diol: is a chemical compound with the molecular formula C9H8FNO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a fluorine atom at the 3rd position and hydroxyl groups at the 5th and 6th positions on the quinoline ring, with the 5,6-dihydro configuration in the trans form.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5,6-dihydroquinoline 5,6-diol typically involves the following steps:
Starting Material: The synthesis begins with quinoline as the starting material.
Hydroxylation: The hydroxyl groups at the 5th and 6th positions are introduced through hydroxylation reactions, often using oxidizing agents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Hydrogenation: The 5,6-dihydro configuration is obtained through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques like chromatography may be employed to enhance efficiency.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl groups may be converted to carbonyl groups using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Reduction reactions can convert the compound to its fully saturated form, removing the double bonds in the quinoline ring. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products:
Oxidation: Quinoline-3,5,6-trione derivatives
Reduction: Fully saturated quinoline derivatives
Substitution: Various substituted quinoline derivatives depending on the nucleophile used
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies and drug development.
Fluorescent Probes: Due to its unique structure, it can be used as a fluorescent probe in biological imaging and diagnostics.
Medicine:
Drug Development: The compound’s potential as a pharmacophore makes it a candidate for the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancers.
Industry:
Material Science: It can be used in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
作用機序
The mechanism by which 3-Fluoro-5,6-dihydroquinoline 5,6-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity to these targets, while the hydroxyl groups facilitate hydrogen bonding interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
- 5,6-Quinolinediol, 3-chloro-5,6-dihydro-, trans-
- 5,6-Quinolinediol, 3-bromo-5,6-dihydro-, trans-
- 5,6-Quinolinediol, 3-iodo-5,6-dihydro-, trans-
Comparison:
- Fluorine vs. Halogens: The presence of a fluorine atom in 3-Fluoro-5,6-dihydroquinoline 5,6-diol makes it more electronegative and potentially more reactive compared to its chloro, bromo, and iodo counterparts.
- Hydroxyl Groups: The hydroxyl groups at the 5th and 6th positions provide unique hydrogen bonding capabilities, distinguishing it from other quinoline derivatives without these groups.
- Biological Activity: The specific arrangement of functional groups in this compound may result in distinct biological activities, making it a valuable compound for research and development.
特性
CAS番号 |
148324-56-5 |
|---|---|
分子式 |
C9H8FNO2 |
分子量 |
181.166 |
IUPAC名 |
3-fluoro-5,6-dihydroquinoline-5,6-diol |
InChI |
InChI=1S/C9H8FNO2/c10-5-3-6-7(11-4-5)1-2-8(12)9(6)13/h1-4,8-9,12-13H |
InChIキー |
MZJVIWIRQIPSQE-UHFFFAOYSA-N |
SMILES |
C1=CC2=NC=C(C=C2C(C1O)O)F |
同義語 |
3-fluoro-5,6-dihydroquinoline 5,6-diol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4,5,6-trideuterio-4-[(4-methylpiperazin-1-yl)methyl]-N-[3-methyl-4-[pyridin-4-yl(pyrimidin-2-yl)amino]phenyl]cyclohexa-1,3,5-triene-1-carboxamide](/img/structure/B587780.png)







